Sub-Nanomolar α3β4 Nicotinic Acetylcholine Receptor Antagonism: Potency Profile Across nAChR Subtypes
6-Chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one demonstrates potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in human SH-SY5Y cells, representing the compound's highest-affinity target among tested nAChR subtypes. The compound also exhibits antagonist activity at α1β1γδ nAChR (IC50 7.9 nM), α4β2 nAChR (IC50 12 nM), and α4β4 nAChR (IC50 15 nM) in analogous assay systems [1].
| Evidence Dimension | Antagonist potency at nicotinic acetylcholine receptor subtypes |
|---|---|
| Target Compound Data | α3β4 nAChR: IC50 = 1.8 nM; α1β1γδ nAChR: IC50 = 7.9 nM; α4β2 nAChR: IC50 = 12 nM; α4β4 nAChR: IC50 = 15 nM |
| Comparator Or Baseline | No direct comparator data available in source database; baseline represents inactive/untested state |
| Quantified Difference | Not calculable due to absence of direct comparator data; potency values represent absolute activity levels |
| Conditions | Human SH-SY5Y cells (α3β4) and human TE671/RD cells (α1β1γδ) assessed by inhibition of carbamylcholine-induced 86Rb+ efflux via liquid scintillation counting |
Why This Matters
The 1.8 nM IC50 at α3β4 nAChR identifies this compound as a high-potency nAChR antagonist suitable for addiction research and neuropharmacology screening campaigns targeting the ganglionic nicotinic receptor subtype.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at nAChR subtypes. University of Helsinki. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
